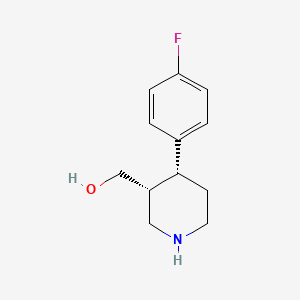

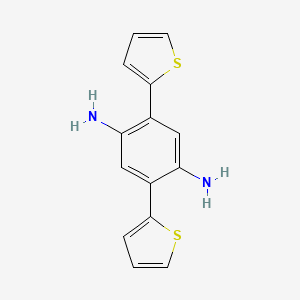

2,5-Bis(thiophen-2-yl)benzene-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Di(thiophen-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C14H12N2S2. It is characterized by the presence of two thiophene rings attached to a benzene ring, which is further substituted with two amino groups at the 1 and 4 positions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,5-Bis(thiophen-2-yl)benzol-1,4-diamin umfasst typischerweise folgende Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung der Ausgangsmaterialien, darunter Thiophen- und Benzolderivate.

Kupplungsreaktion: Die Thiophenringe werden durch eine Reihe von Reaktionen an den Benzolring gekoppelt, oft unter Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen wie der Suzuki- oder Stille-Kupplung.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,5-Bis(thiophen-2-yl)benzol-1,4-diamin kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben beinhalten. Das Verfahren wird auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Säulenchromatographie zum Einsatz kommen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,5-Bis(thiophen-2-yl)benzol-1,4-diamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.

Substitution: Die Aminogruppen können an Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2,5-Bis(thiophen-2-yl)benzol-1,4-diamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Elektronik: Verwendung bei der Entwicklung organischer Halbleiter und leitfähiger Polymere.

Materialwissenschaften: Verwendung bei der Synthese von fortschrittlichen Materialien mit einzigartigen elektronischen Eigenschaften.

Biologische Studien: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.

Industrielle Anwendungen: Einsatz bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien

5. Wirkmechanismus

Der Wirkmechanismus von 2,5-Bis(thiophen-2-yl)benzol-1,4-diamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen:

Elektronische Eigenschaften: Die elektronischen Eigenschaften der Verbindung werden durch die Konjugation zwischen den Thiophen- und Benzolringen beeinflusst, was sich auf ihre Leitfähigkeit und Reaktivität auswirken kann.

Molekulare Wechselwirkungen: Die Aminogruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Zielmolekülen bilden, was sich auf ihre biologischen und chemischen Aktivitäten auswirkt.

Wirkmechanismus

The mechanism of action of 2,5-Di(thiophen-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,5-Bis(thiophen-3-yl)benzol-1,4-diamin: Ähnliche Struktur, aber mit Thiophenringen, die an verschiedenen Positionen gebunden sind.

2,5-Bis(5-methylthiophen-2-yl)benzol-1,4-diamin: Enthält methylsubstituierte Thiophenringe.

2,5-Diamino-1,4-bis(thiophen-2-yl)benzol: Ein weiteres Isomer mit unterschiedlichen Substitutionssmustern

Einzigartigkeit

2,5-Bis(thiophen-2-yl)benzol-1,4-diamin ist aufgrund seines spezifischen Substitutionssmusters einzigartig, das ihm besondere elektronische Eigenschaften und Reaktivität verleiht. Dies macht es besonders wertvoll in Anwendungen, die präzise elektronische Eigenschaften erfordern .

Eigenschaften

Molekularformel |

C14H12N2S2 |

|---|---|

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

2,5-dithiophen-2-ylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H12N2S2/c15-11-8-10(14-4-2-6-18-14)12(16)7-9(11)13-3-1-5-17-13/h1-8H,15-16H2 |

InChI-Schlüssel |

UUINHKZYHDPIOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2N)C3=CC=CS3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)